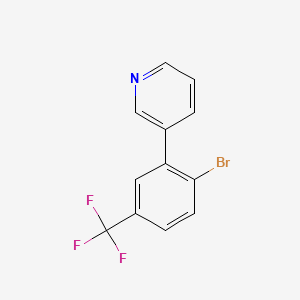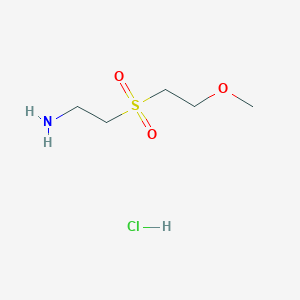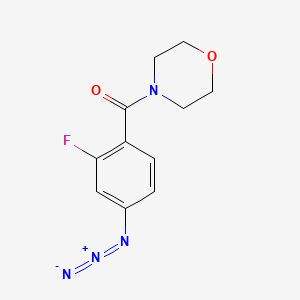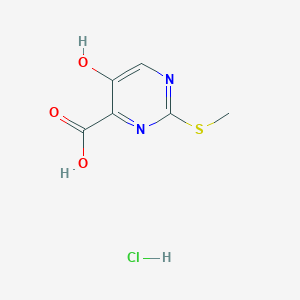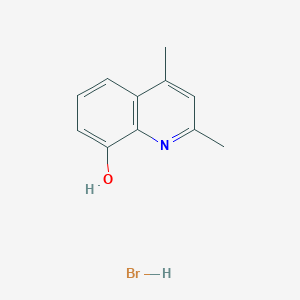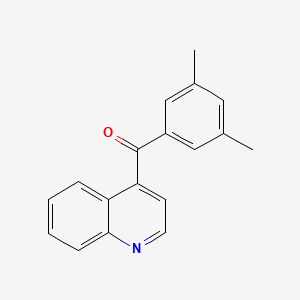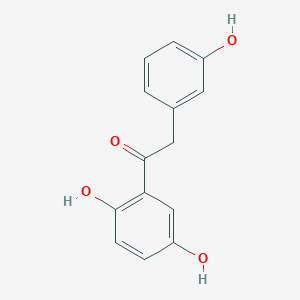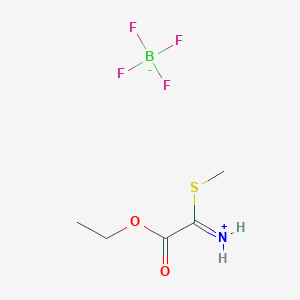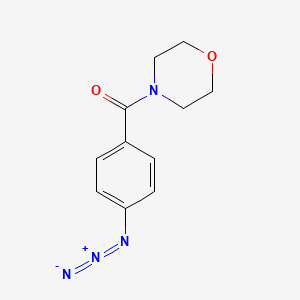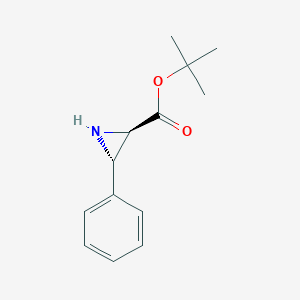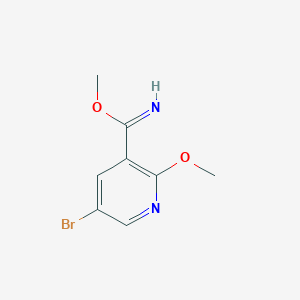
Methyl 5-bromo-2-methoxynicotinimidate
Overview
Description
Methyl 5-bromo-2-methoxynicotinimidate, also known as 5-Bromo-2-methoxy-N-methylnicotinimidate, is a compound of the organic class of compounds known as nicotinimidates. Nicotinimidates are derivatives of nicotinic acid, and are used in various scientific research applications. This compound is widely used in organic synthesis, and can be used to synthesize a variety of compounds, including biologically active compounds.
Scientific Research Applications
Methyl 5-bromo-2-methoxynicotinimidate has a wide range of scientific research applications. It has been used to synthesize a variety of compounds, including biologically active compounds. It has also been used as a reagent in organic synthesis, and as a catalyst in a number of reactions. It has also been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.
Mechanism Of Action
Methyl 5-bromo-2-methoxynicotinimidate acts as a catalyst in organic synthesis reactions. It acts as a proton acceptor, and facilitates the transfer of protons from one molecule to another. This facilitates the formation of new bonds between molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
Methyl 5-bromo-2-methoxynicotinimidate has no known biochemical or physiological effects. It is not used in any medical or therapeutic applications, and is not known to interact with any biological systems.
Advantages And Limitations For Lab Experiments
Methyl 5-bromo-2-methoxynicotinimidate has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. It is also relatively easy to use, and can be used in a variety of reactions. However, it is important to note that it is not a particularly stable compound, and can easily be degraded by exposure to light or heat.
Future Directions
There are a number of potential future directions for the use of methyl 5-bromo-2-methoxynicotinimidate. It could be used to synthesize a variety of new compounds, including biologically active compounds. It could also be used as a catalyst in organic synthesis reactions, and could be used to synthesize a variety of drugs. Additionally, it could be used as a reagent in a number of reactions, such as in the synthesis of peptides and proteins. Finally, it could be used to develop new methods for the synthesis of compounds, such as new catalysts or new methods of synthesis.
properties
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRVEHCDNSJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxynicotinimidate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

